N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide
CAS No.:
Cat. No.: VC15928050
Molecular Formula: C13H11N5O
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N5O |
|---|---|
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
| Standard InChI | InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
| Standard InChI Key | SZBLSFWAWGHSLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide features a bicyclic imidazo[4,5-b]pyridine system fused to a benzene ring substituted with a hydroxyamidine group. The imidazo[4,5-b]pyridine core consists of a pyridine ring fused with an imidazole at positions 4 and 5, creating a planar, aromatic system conducive to π-stacking interactions . The benzimidamide substituent at position 4 introduces a polar, hydrogen-bonding motif critical for molecular recognition in biological systems .
IUPAC Name and Stereochemical Considerations
The systematic IUPAC name, N-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzimidamide, reflects the connectivity and functional groups. Tautomerism may occur at the hydroxyamidine group, enabling proton transfer between the hydroxyl oxygen and adjacent nitrogen . X-ray crystallography of analogous compounds confirms a planar geometry for the imidazo[4,5-b]pyridine core, with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Comparative Molecular Properties of Imidazo[4,5-b]pyridine Derivatives
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of N-hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide likely employs a multi-step strategy involving:
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Formation of the Imidazo[4,5-b]pyridine Core: Cyclocondensation of 2,3-diaminopyridine with a carbonyl source under acidic conditions, as reported for analogous systems .
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Functionalization at Position 4: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the benzimidamide group . Bi(OTf)₃ and p-TsOH·H₂O have been used as catalysts in Ritter-type reactions for related imidazo[1,5-a]pyridines, suggesting adaptability to this scaffold .
Optimization Challenges
Regioselectivity during cyclization remains a hurdle, as competing pathways may yield isomeric byproducts . For example, Bi(OTf)₃-catalyzed reactions favor nitrilium ion intermediates, which undergo intramolecular cyclization to form the imidazo ring . Solvent choice (e.g., dichloroethane) and elevated temperatures (150°C) enhance reaction efficiency but require careful control to prevent decomposition .
Physicochemical Properties
Thermodynamic Stability
While experimental data for the title compound are scarce, analogs exhibit melting points >200°C and boiling points approaching 470°C, indicative of high thermal stability . The hydroxyamidine group likely enhances solubility in polar aprotic solvents compared to alkyl-substituted derivatives .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (3300–3100 cm⁻¹), C=N vibrations (1650–1600 cm⁻¹), and aromatic C-H bends (900–675 cm⁻¹) .
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NMR: ¹H NMR would show downfield shifts for imidazo[4,5-b]pyridine protons (δ 8.5–9.0 ppm) and singlet for the hydroxyamidine NH₂ group (δ 5.5–6.0 ppm) .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual potential as an antiproliferative and anti-inflammatory agent positions it as a candidate for combination therapies . Structural modifications, such as N-methylation or halogenation, could optimize pharmacokinetic profiles .
Agricultural Chemistry
Imidazo[4,5-b]pyridines have been explored as fungicides and herbicides. The hydroxyamidine moiety may chelate metal ions in plant pathogens, disrupting enzymatic function .
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